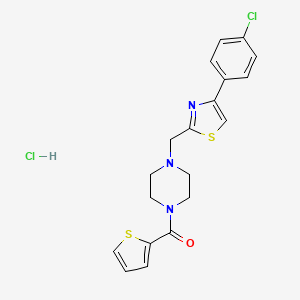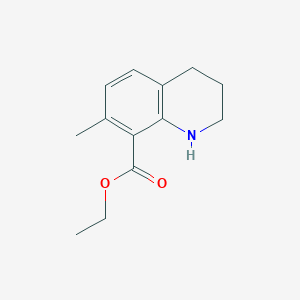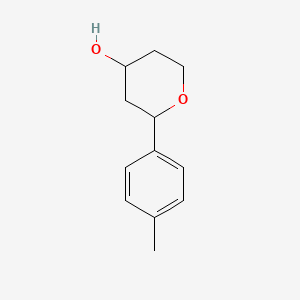
2-(p-Tolyl)tetrahydro-2H-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(p-Tolyl)tetrahydro-2H-pyran-4-ol” is a chemical compound. It is a derivative of tetrahydropyran . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
Tetrahydropyran can be synthesized by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols. Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .Molecular Structure Analysis
The molecular structure of “2-(p-Tolyl)tetrahydro-2H-pyran-4-ol” is a derivative of tetrahydropyran, which consists of a six-membered ring with five carbon atoms and one oxygen atom .Chemical Reactions Analysis
The 2-tetrahydropyranyl (THP) group is commonly used in organic synthesis. Specifically, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers. These ethers are resilient to a variety of reactions .Applications De Recherche Scientifique
Electrogenerated Acid in Organic Synthesis
Electrogenerated acids (EG acids) have been demonstrated to be efficient catalysts for the protection and deprotection of alcohols with dihydropyran, illustrating a method that could potentially be applied to similar compounds like 2-(p-Tolyl)tetrahydro-2H-pyran-4-ol for enhancing their reactivity or modifying their chemical structure for various applications (Torii et al., 1985).
Corrosion Inhibition
Pyran derivatives have been investigated for their effectiveness in corrosion inhibition, particularly for protecting mild steel in acidic environments. This suggests potential industrial applications of 2-(p-Tolyl)tetrahydro-2H-pyran-4-ol in materials science and engineering to enhance the durability of metals against corrosion (Saranya et al., 2020).
Fragrance Industry Applications
The selective preparation of tetrahydro-2H-pyran derivatives, such as 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol, for use in the fragrance industry highlights the potential of similar compounds in creating aromatics and flavorings. These applications leverage the unique chemical properties of tetrahydro-2H-pyran derivatives to produce compounds with desirable sensory attributes (Vyskočilová et al., 2016).
Green Chemistry Synthesis
Research into green chemistry approaches has led to the development of methods for synthesizing 4H-pyrans, including the use of glycerol as a biodegradable medium. This reflects the potential for environmentally friendly synthesis methods for compounds like 2-(p-Tolyl)tetrahydro-2H-pyran-4-ol, aligning with sustainable chemistry practices (Safaei et al., 2012).
Catalytic and Synthetic Applications
The catalytic and synthetic applications of tetrahydro-2H-pyran derivatives in the formation of cyclic ethers and other complex molecules illustrate the versatility of these compounds in organic synthesis. This includes their use in catalyzed hydroalkoxylation reactions, which could be relevant to the synthesis and modification of 2-(p-Tolyl)tetrahydro-2H-pyran-4-ol for specific research or industrial purposes (Qian et al., 2004).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known to be used as a solvent in organic synthesis , suggesting that it may interact with various organic compounds and facilitate certain chemical reactions .
Biochemical Pathways
As a solvent, it may be involved in various organic reactions, including oxidation and esterification reactions .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and can dissolve in water and organic solvents such as ethanol and ether . This suggests that it may have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(p-Tolyl)tetrahydro-2H-pyran-4-ol. It is relatively stable under normal conditions, but it may decompose when exposed to high temperatures, sunlight, or oxygen . Therefore, it should be stored in a cool, dark place and handled with care to prevent exposure to these conditions .
Propriétés
IUPAC Name |
2-(4-methylphenyl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-5,11-13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYILWGJBECAIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(CCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2927115.png)

![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)
![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)
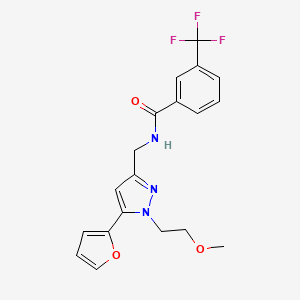
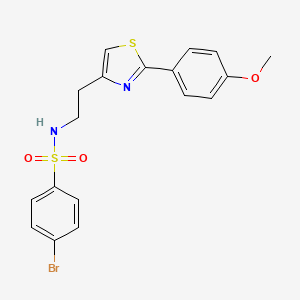

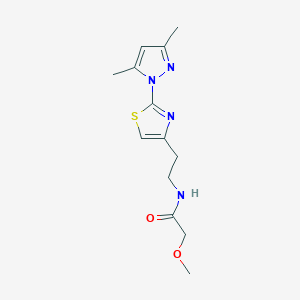
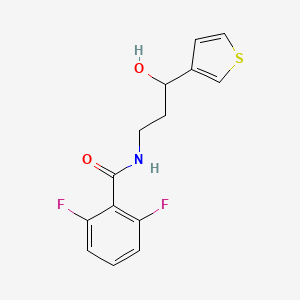
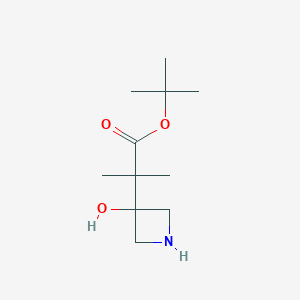
![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2927134.png)
